7-Bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one (7BIO) is a synthetic derivative of indirubin, a naturally occurring bis-indole alkaloid found in plants and mollusks. [] While indirubins were initially recognized for their use in dyes, [] 7BIO has garnered significant interest for its biological activity, particularly as an inhibitor of specific protein kinases. [, , ] This has led to its exploration as a potential therapeutic agent in various areas of research, including cancer and neurodegenerative diseases.
7BIO is derived from natural sources, specifically from certain plant extracts known for their bioactive properties. Its synthesis can also be achieved through various chemical methods, reflecting the compound's versatility in both natural and synthetic chemistry.
In terms of chemical classification, 7BIO falls under the category of heterocyclic compounds. These compounds contain rings with at least one atom that is not carbon, which contributes to their unique chemical behavior and biological activity.
The synthesis of 7BIO can be accomplished through several methods, including:
The synthetic routes often utilize reagents that facilitate the formation of the heterocyclic structure characteristic of 7BIO. For instance, reactions involving amines or carbonyl compounds are common in the synthesis of similar heterocycles.
The molecular structure of 7BIO features a heterocyclic ring system that includes nitrogen or oxygen atoms. This configuration is crucial for its biological activity.
7BIO participates in various chemical reactions that can modify its structure and enhance its biological activity. Common reactions include:
The reactivity of 7BIO is influenced by its electronic structure, which can be analyzed using computational chemistry methods to predict reaction pathways and products.
The mechanism of action for 7BIO involves interaction with specific biological targets, such as enzymes or receptors. This interaction often leads to modulation of biochemical pathways relevant to disease processes.
Research indicates that 7BIO may exert its effects through:
7BIO has potential applications in several scientific domains:
Indirubin and its structural analogs constitute a class of biologically active bis-indole alkaloids historically derived from natural sources, including the indigo-yielding plants Indigofera tinctoria and Isatis tinctoria, as well as mollusks. These compounds gained scientific prominence following the discovery of indirubin's role as the active ingredient in the traditional Chinese medicine formulation Danggui Longhui Wan, used for centuries to treat chronic myelocytic leukemia (CML) [2] [5]. Modern pharmacological studies validated indirubin's mechanism as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), linking its traditional use to specific molecular targets involved in cell cycle regulation and oncogenesis [4] [5]. The indirubin scaffold emerged as a "privileged structure" in kinase inhibitor drug discovery due to its ability to competitively bind the ATP-binding site of kinases within the conserved catalytic cleft [5] [8].
Table 1: Key Indirubin Derivatives and Their Initial Biological Characterization
Compound Name | Core Substituents | Primary Kinase Targets (IC₅₀) | Initial Therapeutic Focus |
---|---|---|---|
Indirubin | None | CDK1/cyclin B (0.18 µM), CDK5/p25 (0.10 µM) | Chronic Myelocytic Leukemia |
Indirubin-3'-monoxime | Oxime at C3' | GSK-3β (0.022 µM) | Neurodegenerative Disorders |
6-Bromoindirubin-3'-oxime (BIO) | Bromine at C6, Oxime at C3' | GSK-3β (5 nM) | Melanoma, Osteogenesis |
7-Bromoindirubin-3'-oxime (7BIO) | Bromine at C7, Oxime at C3' | CDK1 (>100 µM), GSK-3β (>100 µM) | Apoptosis-resistant Cancers, Neuroprotection |
The development of 7BIO was driven by systematic structure-activity relationship (SAR) studies aimed at optimizing the indirubin scaffold for enhanced target selectivity and unique biological profiles. Early work demonstrated that halogenation at specific positions on the indole rings profoundly influenced kinase affinity and cellular outcomes. Unlike its isomers 5-bromoindirubin-3'-oxime and 6-bromoindirubin-3'-oxime (BIO), which exhibit potent CDK/GSK-3β inhibition, 7BIO was synthesized by introducing a bromine atom at the C7 position of the indirubin core [2]. This strategic modification resulted in a significant divergence in biological activity:
The rationale for exploring the C7 position stemmed from molecular modeling analyses indicating that substituents at C7 project towards solvent-exposed regions rather than deep within the ATP-binding pocket. This spatial orientation potentially minimizes steric clashes that reduce ATP-competitive binding while enabling interactions with novel, non-kinase targets involved in stress response pathways [2] [5].
7BIO represents a paradigm shift in kinase inhibitor design, moving beyond direct ATP-competitive inhibition towards leveraging scaffold-derived polypharmacology. Its significance lies in several key aspects of scaffold optimization:
Exploiting Selective Promiscuity: While 7BIO exhibits weak binding to its ancestral targets (CDKs, GSK-3β), it displays potent "off-target" effects against other kinases and non-kinase proteins. This selective promiscuity – the ability to inhibit a specific subset of unintended targets – is increasingly recognized as a valuable strategy for overcoming the limitations of highly selective inhibitors, particularly in complex diseases like cancer and neurodegeneration [6] [8]. Computational structural systems pharmacology approaches, such as the 3D-REMAP platform, suggest 7BIO may inhibit kinases like RIOK1 or other targets within stress-response pathways, explaining its unique bioactivity [6].
Targeting the Bergerat Fold with Modified Specificity: Like other indirubins, 7BIO interacts with the conserved Bergerat fold characteristic of the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily. Crucially, modifications like the C7 bromine alter the compound's interaction profile within this fold. SAR principles derived from related kinase inhibitors (e.g., adenine-based histidine kinase inhibitors) highlight that targeting peripheral structural elements near the ATP lid (e.g., hydrophobic pockets, flexible loops) significantly enhances selectivity for specific kinase subfamilies or induces novel mechanisms [1] [8]. The C7 bromine in 7BIO likely engages such peripheral regions.
Scaffold for Multi-Indication Therapy: The distinct activities of 7BIO (neuroprotection, non-apoptotic cytotoxicity) compared to other indirubins (e.g., BIO's pro-osteogenic or Wnt-activating effects) exemplify how scaffold diversification enables one-scaffold-multi-target-multi-indication applications [5] [6] [7]. 7BIO's ability to attenuate Aβ-oligomer-induced neuroinflammation, synaptic impairment (increasing synapsin-1, PSD-95), tau hyperphosphorylation, and glial activation (GFAP, CD45) positions it as a candidate for neurodegenerative diseases like Alzheimer's [5]. Concurrently, its ability to kill apoptosis-resistant cancer cells via caspase-independent mechanisms offers potential in oncology [2].
Table 2: Kinase Inhibition Profile and Functional Outcomes of Key Brominated Indirubin-3'-oxime Isomers
Property | 6-Bromoindirubin-3'-oxime (BIO) | 7-Bromoindirubin-3'-oxime (7BIO) |
---|---|---|
GSK-3β Inhibition (IC₅₀) | ~5-10 nM (Potent) | >100 µM (Marginal) |
CDK1 Inhibition (IC₅₀) | ~10-100 nM | >100 µM |
Primary Cellular Phenotype | GSK-3β inhibition → Wnt/β-catenin pathway activation; Reduced proliferation/migration (Melanoma); Enhanced osteogenesis | Caspase-independent cell death (necroptosis/autophagy); Neuroprotection (Anti-inflammatory, synaptic preservation) |
Key Molecular Effects | ↑ β-catenin activity, ↓ Axin2 expression | ↓ IL-6, TNF-α; ↑ Synapsin-1, PSD-95; ↓ pTau, GFAP, CD45 |
Therapeutic Focus | Melanoma, Bone Regeneration [4] [7] | Apoptosis-resistant Cancers, Alzheimer's Disease [2] [5] |
Table 3: Scaffold Optimization Strategies Illustrated by Indirubin Derivatives and Related Kinase Inhibitors
Strategy | Objective | Example (Compound Class) | Effect Achieved | Relevance to 7BIO |
---|---|---|---|---|
Halogenation (Position) | Modulate affinity/selectivity; Enable novel interactions | 7BIO (C7-Br); BIO (C6-Br); VX-970 (Halogenated aryl) [3] [8] | C6-Br: ↑ Potency vs GSK-3β; C7-Br: ↓ Kinase affinity, ↑ Novel cytotoxicity | C7-Br minimizes canonical kinase binding, enabling unique death pathway activation |
Oxime Modification (C3') | Improve solubility, cell penetration, pharmacokinetics | All indirubin-3'-oximes (BIO, 7BIO etc.) [4] [5] | Enhanced cellular activity compared to parent indirubins | Critical for 7BIO's cellular efficacy despite weak kinase affinity |
Targeting ATP-Lid/Peripheral Pockets | Enhance selectivity over related kinases (e.g., HSP90) | Adenine-based HK inhibitors (6-membered ring substituents) [1] | Selectivity for bacterial HKs over human HSP90 | Analogous to C7-Br positioning towards solvent/external regions of the ATP site |
Polypharmacology by Design | Achieve multi-indication efficacy (e.g., cancer + cardiotoxicity mitigation) | Levosimendan (PDE3 inhibitor/RIOK1 inhibitor) [6] | Dual-indication: Heart failure + Lymphoma | 7BIO: Neuroprotection + Non-apoptotic cancer cell death |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7